molecular formula C13H13N7O B5142831 N-[2-(1H-imidazol-5-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

N-[2-(1H-imidazol-5-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5142831
M. Wt: 283.29 g/mol
InChI Key: GYZPSGAXZYEGPU-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-5-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C13H13N7O and its molecular weight is 283.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.11815806 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O/c21-13(15-5-4-11-7-14-8-16-11)10-2-1-3-12(6-10)20-9-17-18-19-20/h1-3,6-9H,4-5H2,(H,14,16)(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZPSGAXZYEGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1H-imidazol-5-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure combining an imidazole ring, a tetrazole moiety, and a benzamide group. Its molecular formula is C12H14N6C_{12}H_{14}N_{6}, with a molecular weight of approximately 242.29 g/mol. The presence of these heterocycles contributes to its diverse biological activities.

Antimicrobial Activity

In Vitro Studies

This compound has shown promising antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing the following minimum inhibitory concentrations (MIC):

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25
Candida albicans20

The compound's activity was comparable to that of established antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of several cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)10.0
A549 (lung cancer)15.0

Mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cancer cell signaling pathways, leading to reduced cell survival.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in bacterial cells, contributing to its antimicrobial effects.

Case Studies

A notable case study involved the use of this compound in combination therapy for resistant bacterial infections. The study reported significant improvements in treatment outcomes when combined with conventional antibiotics, highlighting its potential as an adjunct therapy .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of compounds similar to N-[2-(1H-imidazol-5-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide. The imidazole and tetrazole moieties are known for their ability to inhibit bacterial growth.

  • Mechanism of Action : The compound potentially disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
  • Case Study : A study evaluated various derivatives against both Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.27 µM against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial efficacy .

Anticancer Properties

The anticancer activity of this compound has been explored in several research contexts.

  • Mechanism of Action : Compounds containing imidazole and tetrazole rings have been shown to induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell proliferation and survival.
  • Case Study : In vitro studies demonstrated that related compounds significantly inhibited the proliferation of various cancer cell lines, including human colorectal carcinoma (HCT116) and breast cancer (MCF7), with IC50 values indicating potent activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (µM)Reference
Compound AStaphylococcus aureus1.27
Compound BEscherichia coli1.43
Compound CCandida albicans2.60

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Reference
Compound DHCT1165.85
Compound EMCF74.53
Compound FHepG26.00

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[2-(1H-imidazol-5-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide, and how can purity be optimized during synthesis?

  • Methodology : The compound’s synthesis typically involves multi-step reactions, including condensation of imidazole-containing amines with benzamide precursors. For example, hydrazine hydrate can be used to introduce tetrazole rings, followed by coupling reactions under reflux conditions (e.g., methanol or ethanol with catalytic acetic acid). Purity optimization requires careful control of reaction stoichiometry, solvent selection (polar aprotic solvents like DMF improve yield), and purification via column chromatography (silica gel, gradient elution) .
  • Data Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (deviation ≤ ±0.4%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • IR Spectroscopy : Look for imidazole N-H stretches (~3400–3100 cm⁻¹) and tetrazole C=N stretches (~1600–1500 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for benzamide), imidazole protons (δ 7.2–8.0 ppm), and tetrazole protons (δ 8.5–9.5 ppm). ¹³C NMR should confirm carbonyl (C=O, ~165–170 ppm) and tetrazole carbons (~140–150 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks, with exact mass matching theoretical values (e.g., m/z 332.1017 for related analogs) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology : Use SHELXL for refinement of crystallographic data. Key steps include:

  • Data Collection : High-resolution (≤1.0 Å) synchrotron data to resolve overlapping electron density in the imidazole-tetrazole moiety.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and validate via R-factor (≤5%) and residual density maps .
    • Case Study : Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate (analog) was resolved using Mo-Kα radiation (λ = 0.71073 Å), confirming planarity of the benzimidazole core .

Q. What strategies address conflicting biological activity data in SAR studies of imidazole-tetrazole hybrids?

  • Methodology :

  • Data Reconciliation : Compare IC₅₀ values across assays (e.g., enzyme vs. cell-based). For example, discrepancies in Factor Xa inhibition (as in razaxaban analogs) may arise from protein binding differences or assay pH .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding poses. Align conflicting data with predicted binding energies (ΔG ≤ -8 kcal/mol for high affinity) .
    • Example : Razaxaban (DPC 906) showed improved selectivity by modifying the P(1) ligand to an aminobenzisoxazole, reducing off-target interactions .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during tetrazole cyclization?

  • Methodology :

  • Condition Screening : Test azide sources (NaN₃ vs. TMS-azide) and catalysts (ZnBr₂ vs. CuI). For example, CuI in DMF at 80°C reduces side reactions compared to thermal cyclization .
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., open-chain azides) and adjust reaction time/temperature.
Condition Catalyst Solvent Yield (%) Byproducts
1ZnBr₂Toluene62Azide dimers
2CuIDMF88None detected

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in different solvent systems?

  • Methodology :

  • Solvent Polarity : Test solubility in DMSO (high polarity) vs. THF (moderate). For example, imidazole derivatives often show DMSO solubility >50 mg/mL but <10 mg/mL in THF .
  • pH Effects : Adjust solubility via protonation (e.g., HCl in aqueous ethanol to solubilize the tetrazole ring) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.